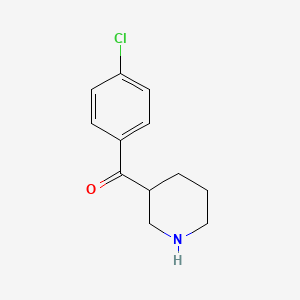

3-(4-Chlorobenzoyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Chemical Scaffolds in Molecular Design

Piperidine, a six-membered heterocycle containing a nitrogen atom, is one of the most important building blocks in the development of new pharmaceuticals. encyclopedia.pubnih.gov Its derivatives are integral to more than twenty classes of drugs, demonstrating a vast range of pharmacological activities. encyclopedia.pubnih.gov The versatility of the piperidine ring allows it to be incorporated into compounds targeting a multitude of health conditions.

The significance of piperidine derivatives is underscored by their presence in numerous approved drugs and natural alkaloids with potent biological effects. encyclopedia.pub For example, the leading drug for Alzheimer's disease, Donepezil, is a piperidine derivative. encyclopedia.pub Similarly, naturally occurring alkaloids like morphine and atropine (B194438) contain a fused piperidine ring, highlighting the long-recognized therapeutic potential of this scaffold. encyclopedia.pub

Researchers are continuously exploring new synthetic methods to create diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov The broad scope of biological properties associated with these compounds includes:

Analgesic ontosight.aiwisdomlib.org

Anticancer encyclopedia.pubwisdomlib.org

Antipsychotic encyclopedia.pub

Antimicrobial wisdomlib.orgontosight.ai

Anti-inflammatory ontosight.aiontosight.ai

Antiviral ontosight.aiontosight.ai

Cardiovascular agents wisdomlib.org

The ability of the piperidine moiety to be chemically modified allows for the fine-tuning of a compound's properties to enhance efficacy, selectivity, and pharmacokinetic profiles, making it a privileged structure in drug discovery. encyclopedia.pubontosight.aiwisdomlib.org

Historical Context of Benzoylpiperidine Analogues in Scientific Inquiry

The benzoylpiperidine scaffold gained prominence in medicinal chemistry during the early 21st century. Initial interest was driven by its structural versatility and favorable metabolic stability. A significant breakthrough occurred when researchers identified benzoylpiperidine derivatives as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neuroinflammatory processes and cancer. mdpi.com

Early research in the 1990s and early 2000s explored benzoylpiperidine-based compounds as potential antipsychotic agents, targeting serotonin (B10506) receptors like 5-HT₂A. mdpi.com Subsequent research efforts focused on optimizing these structures to improve their binding affinity and selectivity. mdpi.com By 2011, the development of MAGL inhibitors with a benzoylpiperidine core was advancing, with a focus on understanding the enzyme-ligand interactions through X-ray crystallography. This led to further structural evolution, including the strategic use of halogenation to enhance inhibitory properties. For instance, the introduction of fluorine atoms was found to improve the inhibitory activity of certain benzoylpiperidine derivatives against MAGL. mdpi.com

Overview of Research Directions for the 3-(4-Chlorobenzoyl)piperidine Class of Compounds

The this compound class of compounds represents a specific area of investigation within the broader benzoylpiperidine family. Research into this class and its isomers explores their potential as intermediates in the synthesis of novel therapeutic agents and as tools to probe biological systems. The presence of the chlorobenzoyl group is a key feature, influencing the compound's electronic properties and potential biological interactions. ontosight.aiontosight.ai

Current research directions for this class of compounds include:

Synthesis of Novel Derivatives: A primary focus is the synthesis of new analogues to explore structure-activity relationships (SAR). unipi.it For example, the core structure is used as a building block for creating more complex molecules. Derivatives have been synthesized as potential allosteric enhancers for the A1 adenosine (B11128) receptor and as inhibitors of α-glucosidase. researchgate.netmdpi.com

Antimicrobial and Antifungal Applications: The piperidine nucleus is a known pharmacophore in the design of antimicrobial agents. teb.org.trbiomedpharmajournal.org Research has shown that incorporating a thiosemicarbazone moiety into a piperidine ring can enhance antifungal activity. biomedpharmajournal.org Mannich bases of related structures have also been synthesized and tested for their antimicrobial properties against pathogenic bacteria. teb.org.tr

Enzyme Inhibition: Following the historical success of benzoylpiperidines as enzyme inhibitors, research continues to explore derivatives of chlorobenzoylpiperidines for similar roles. One study focused on the structural optimization of 4-(4-chlorobenzoyl)piperidine (B1585750) derivatives as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). unipi.it

Central Nervous System (CNS) Agents: Given the ability of many piperidine derivatives to cross the blood-brain barrier, there is interest in developing compounds for CNS disorders. ontosight.ai Analogues such as N-benzylpiperidines have been investigated as potential treatments for Alzheimer's disease. researchgate.net

The table below summarizes some of the research findings on derivatives related to the (chlorobenzoyl)piperidine scaffold.

| Compound Class/Derivative | Research Focus | Key Findings | Reference |

| 2-amino-3-(4-chlorobenzoyl)thiophenes | Allosteric enhancers of the A1 adenosine receptor | Synthesis of a novel series of analogues sharing the common 2-amino-3-(4-chlorobenzoyl)thiophene nucleus was explored. | researchgate.net |

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase inhibitors | N-substituted derivatives were synthesized and showed potent inhibitory activity against α-glucosidase, stronger than the control, acarbose. | mdpi.com |

| 4-(4-chlorobenzoyl)piperidine derivatives | Monoacylglycerol lipase (MAGL) inhibitors | A derivative, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, was identified as a reversible MAGL inhibitor lead. | unipi.it |

| N-allyl 3-(3-chlorobenzoyl)piperidine 1-carboxamide | Potential CNS and anti-inflammatory agents | The structure suggests potential for CNS activity due to blood-brain barrier permeability and anti-inflammatory properties from the benzoyl moiety. | ontosight.ai |

| 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol | Structural analysis | X-ray crystallography revealed the piperidine ring adopts a chair conformation with specific spatial arrangements of its substituents. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-piperidin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWBWTMJACOQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 3 4 Chlorobenzoyl Piperidine and Analogues

Spectroscopic Characterization Techniques for Molecular Structure Confirmation

The elucidation of the chemical structure of 3-(4-Chlorobenzoyl)piperidine relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, allows for an unambiguous confirmation of the molecule's identity and conformation.

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstones of structural characterization for this compound. These analyses confirm the presence of all constituent protons and carbons and provide insights into their immediate electronic environments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorobenzoyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the 4-substituted benzene (B151609) ring typically appear as a pair of doublets in the aromatic region (δ 7.0-8.0 ppm) due to their coupling with adjacent protons. The piperidine ring protons would present as a series of complex multiplets in the upfield region (δ 1.5-4.0 ppm), with their chemical shifts and multiplicities influenced by their diastereotopic nature and their proximity to the nitrogen atom and the carbonyl group.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is expected to appear significantly downfield (δ ~170 ppm). The aromatic carbons will resonate in the typical range of δ 120-140 ppm, while the aliphatic carbons of the piperidine ring will be found in the upfield region (δ 20-60 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-Cl | - | ~138 |

| Aromatic CH (ortho to C=O) | ~7.8 (d) | ~130 |

| Aromatic CH (meta to C=O) | ~7.4 (d) | ~129 |

| Aromatic C (ipso to C=O) | - | ~135 |

| Piperidine C3 (CH) | ~3.0-3.5 (m) | ~45-50 |

| Piperidine C2, C6 (CH₂) | ~2.5-4.0 (m) | ~45-55 |

| Piperidine C4, C5 (CH₂) | ~1.5-2.0 (m) | ~20-30 |

Note: Predicted values are based on data from analogous piperidine derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and understanding the molecule's spatial arrangement.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the piperidine ring and the aromatic system, resolving any ambiguities from the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons that are not necessarily connected through chemical bonds. For this compound, NOESY can reveal through-space correlations between the protons of the benzoyl group and those on the piperidine ring. This is particularly useful for establishing the preferred conformation of the molecule around the C-C and C-N bonds. For instance, NOESY spectra have been used to confirm signal assignments in related N-benzoyl piperidine derivatives. researchgate.net

The bond between the piperidine nitrogen and the carbonyl carbon of the benzoyl group has partial double-bond character due to resonance. This restricts free rotation, leading to the possible existence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a powerful technique to study the kinetics of this rotational process.

For N-benzoyl piperidine derivatives, including N-(4-chlorobenzoyl) piperidine, variable-temperature ¹H and ¹³C NMR studies have been conducted to investigate the rotational barrier of the C-N amide bond. researchgate.netresearchgate.net At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different rotamers may be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. By analyzing the changes in the line shape of the NMR signals with temperature, the rate of rotation and the free energy of activation (ΔG‡) for the process can be calculated. For N-(4-chlorobenzoyl) piperidine, the free energy of activation for C-N bond rotation was determined to be 60.1 kJ/mol. researchgate.netresearchgate.net This value provides quantitative insight into the stability of the amide bond conformation. In some ortho-substituted (1-benzoylpiperidin-4-yl)(4-chlorophenyl)methanone derivatives, the splitting of ¹H and ¹³C-NMR signals at room temperature clearly indicates the presence of two rotational conformers. unipi.it

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, specific absorption bands confirm the presence of its key structural features.

The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring should appear just below 3000 cm⁻¹. The presence of the carbon-chlorine (C-Cl) bond is indicated by a strong absorption in the fingerprint region, generally between 800 and 600 cm⁻¹. In a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate, the presence of the chlorine atom was confirmed by peaks at 807 cm⁻¹ and 688 cm⁻¹. ijert.org

Interactive Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Carbonyl (C=O) | Stretch | 1680-1630 | Strong |

| Aromatic C=C | Stretch | 1600-1475 | Medium-Weak |

| C-N | Stretch | 1350-1250 | Medium |

| C-Cl | Stretch | 800-600 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of a chlorine atom, this molecular ion peak would be accompanied by a characteristic [M+2]⁺ peak with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such a molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the piperidine ring, leading to the formation of a 4-chlorobenzoyl cation (m/z 139/141).

Cleavage of the piperidine ring: Fragmentation of the piperidine ring can lead to various smaller charged fragments.

Loss of functional groups: Neutral losses, such as the loss of CO (28 Da) or Cl (35/37 Da), can also be observed.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, providing corroborating evidence to the data obtained from NMR and FTIR spectroscopy.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion [M]⁺ | [C₁₂H₁₄ClNO]⁺ | 223/225 |

| 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139/141 |

| Piperidine ring fragment | [C₅H₁₀N]⁺ | 84 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Investigations

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | Reference |

| 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | Monoclinic | P21/n | psu.eduijert.org |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic | P1 | iucr.orgiucr.org |

| 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol | Monoclinic | P2/c | researchgate.net |

The piperidine ring, similar to cyclohexane (B81311), can adopt several conformations, with the chair form being the most stable and prevalent. wikipedia.org X-ray crystallographic studies of various analogues of this compound consistently reveal that the piperidine ring adopts a chair conformation. psu.eduiucr.orgresearchgate.net For example, in the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the piperidine ring is in a chair conformation. psu.edu Similarly, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone also exhibits a stable chair conformation for the methylpiperidine ring. iucr.orgnih.gov In some instances of highly substituted or strained piperidine derivatives, distorted boat conformations have been observed. semanticscholar.org

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the analogues of this compound, hydrogen bonds, and to a lesser extent π-π stacking and C-H···π interactions, play a significant role in the crystal packing.

In the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, intermolecular O—H···O hydrogen bonds involving water molecules form chains, which are further linked by N—H···O and C—H···O hydrogen bonds to create a two-dimensional layered structure. psu.edu For (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C—H···O interactions link molecules into infinite chains. iucr.orgiucr.org

Conformational Dynamics and Interconversion Studies

In solution, the piperidine ring is not static but undergoes rapid conformational changes. Understanding these dynamic processes is essential for comprehending the molecule's behavior in a non-crystalline environment.

The precise geometry of the piperidine ring's chair conformation can be described by Cremer and Pople puckering parameters. These parameters quantify the degree of deviation from an idealized planar ring. For 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the puckering parameters have been determined as q2 = 0.0184 (2) Å, q3 = 0.5583 (2) Å, QT = 0.5586 (2) Å, and θ2 = 1.88 (2)°. psu.edu In the case of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the puckering parameters are q2 = 0.005 (3) Å, q3 = -0.551 (3) Å, QT = 0.551 (3) Å, φ2 = 203 (32)°, and θ = 180.0 (3)°. nih.gov These values provide a quantitative measure of the specific chair conformation adopted by the piperidine ring in these analogues.

Table 2: Ring Puckering Parameters for Piperidine Analogues

| Compound Name | q2 (Å) | q3 (Å) | QT (Å) | Other Parameters | Reference |

| 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | 0.0184 (2) | 0.5583 (2) | 0.5586 (2) | θ2 = 1.88 (2)° | psu.edu |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | 0.005 (3) | -0.551 (3) | 0.551 (3) | φ2 = 203 (32)°, θ = 180.0 (3)° | nih.gov |

The piperidine ring can undergo conformational inversion, primarily through a process known as ring flipping, which interconverts axial and equatorial substituents. This process has an associated energy barrier. For the parent piperidine molecule, the barrier to ring inversion is approximately 10.4 kcal/mol. wikipedia.orgrsc.org

Another important dynamic process in piperidine is nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly oscillates from one side of the nitrogen plane to the other. The energy barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated to be around 6.1 kcal/mol. wikipedia.orgrsc.org Computational studies on N-chloropiperidine have provided calculated energy barriers for both ring and nitrogen inversion, which are in good agreement with experimental values when solvent effects are considered. uni-muenchen.de These studies indicate that the energy barriers for conformational changes in substituted piperidines are influenced by the nature of the substituents and the surrounding environment.

Structure Activity Relationship Sar and Ligand Design Principles Based on the 3 4 Chlorobenzoyl Piperidine Moiety

Systematic Structural Modifications and Their Molecular Impact on Biological Activity

The biological activity of compounds derived from the 3-(4-Chlorobenzoyl)piperidine core can be finely tuned through systematic structural alterations. These modifications, targeting the piperidine (B6355638) ring, the benzoyl moiety, and any associated linkers or terminal groups, directly impact the compound's affinity, selectivity, and efficacy.

Substitutions on the piperidine ring are a critical determinant of a compound's pharmacological profile. The position and chemical nature of these substituents can alter the molecule's conformation, basicity, and ability to interact with receptor-binding pockets.

Research on related scaffolds has shown that the introduction of substituents on the piperidine ring can significantly modulate activity. For instance, in a series of N-Benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), modifications to the piperidine nitrogen were central to their activity. While direct substitution on the carbon atoms of the this compound ring is less commonly documented in broad SAR studies, general principles suggest that small, lipophilic groups could enhance binding through van der Waals interactions, whereas bulkier groups might introduce steric hindrance, thereby decreasing affinity. The position of substitution is also key; for example, in 2,5-disubstituted piperidine derivatives, the cis-isomeric form was found to be more potent and selective for the dopamine transporter (DAT) compared to the trans-isomer, highlighting the importance of stereochemistry in defining the bioactive conformation.

| Modification | Position | Observed Impact on Activity | Example Scaffold |

| N-Benzyl Group | N1 | Essential for dual HDAC/AChE inhibition. | N-Benzyl Piperidines nih.gov |

| Disubstitution | C2, C5 | cis-isomer more potent and selective for DAT than trans-isomer. | 2,5-disubstituted piperidines researchgate.net |

| Ring Contraction/Expansion | - | Replacement of piperidine with pyrrolidine or azetidine can improve properties like aqueous solubility. | Oxytocin Receptor Antagonists nih.gov |

| Ring Bioisostere | - | Replacement of the tropane ring with a simple piperidine ring led to poor binding affinities at the dopamine transporter. nih.gov | Dopamine Transporter Ligands nih.gov |

This table presents data from related piperidine scaffolds to infer potential SAR principles for the this compound moiety.

The 4-chlorobenzoyl group is a key pharmacophoric element. The chlorine atom at the para-position of the benzoyl ring often engages in crucial interactions within the binding site of target proteins. Modifications to this part of the scaffold, such as altering the position or nature of the halogen substituent or replacing the phenyl ring altogether, have profound effects on biological activity.

Studies on (benzoylphenyl)piperidines have identified that a chloro group at the 4-position of the benzoyl moiety is essential for immunomodulatory activity. Similarly, in a series of thiophene (B33073) derivatives incorporating a 3-(4-chlorobenzoyl) group, this specific feature was integral to their potent allosteric enhancer activity at the A₁ adenosine (B11128) receptor.

Further investigations into dopamine transporter (DAT) ligands based on tropane and piperidine esters revealed that substitutions on the benzoyl ring significantly impact binding affinity. For example, substituting the 4'-position of a cocaine analog with an iodo group decreased DAT binding potency. Conversely, introducing a hydroxy or acetoxy group at the 2'-position markedly increased binding affinity compared to the parent compound, cocaine.

| Modification | Position on Benzoyl Ring | Observed Impact on Activity | Example Scaffold |

| Iodo Substitution | 4' | Decreased dopamine transporter binding potency. | Cocaine Analogs nih.gov |

| Hydroxy Substitution | 2' | Increased dopamine transporter binding potency by 10-fold. | Cocaine Analogs nih.gov |

| Acetoxy Substitution | 2' | Increased dopamine transporter binding potency by 3.58-fold. | Cocaine Analogs nih.gov |

| Chloro Substitution | 4 | Essential for immunomodulatory activity. | (Benzoylphenyl)piperidines |

This table illustrates the impact of benzoyl modifications on the biological activity of related scaffolds.

In many drug candidates, the core this compound moiety is connected via a linker to a terminal functional group. The length, rigidity, and chemical nature of this linker, as well as the properties of the terminal group, are pivotal in optimizing ligand-receptor interactions.

Similarly, in the design of dual HDAC/AChE inhibitors, a linker connects an N-benzylpiperidine head to a terminal hydroxamic acid or a related zinc-binding group. The nature of this linker and terminal group is critical for engaging with the catalytic sites of the respective enzymes.

Pharmacophore Modeling and Bioisosteric Replacement Strategies

Advanced ligand design often employs computational methods like pharmacophore modeling to identify essential chemical features for biological activity. This knowledge then guides strategies such as bioisosteric replacement to optimize drug-like properties.

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. The development of such models for ligands based on the this compound scaffold involves identifying common structural motifs and electronic properties among active compounds.

The process typically involves:

Selection of a training set of molecules with known biological activities.

Conformational analysis of these molecules to explore their possible shapes.

Alignment of the molecules to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Generation and validation of a pharmacophore hypothesis that can distinguish between active and inactive compounds.

For instance, a pharmacophore model developed for a series of COX-2 inhibitors identified key features including hydrogen bond acceptors, aromatic rings, and hydrophobic sites. Such a model, once validated, can be used for virtual screening of compound libraries to find new potential hits or to guide the design of new analogs with improved potency. Although a specific model for the this compound moiety is not publicly detailed, its key features—the aromatic chlorinated ring, the carbonyl oxygen (hydrogen bond acceptor), and the piperidine nitrogen (ionizable/hydrogen bond acceptor)—would undoubtedly be central components of any such model.

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. The piperidine ring in the this compound scaffold is a common target for such modifications.

Piperazine is a frequently used bioisostere for piperidine. The introduction of a second nitrogen atom can alter a molecule's pKa, solubility, and hydrogen bonding capacity, potentially leading to improved bioavailability or new interactions with the target receptor. In the development of allosteric enhancers for the A₁ adenosine receptor, a piperazine ring was successfully used to link the core structure to a terminal aryl group, yielding highly potent compounds nih.gov. The successful application of a piperazine bioisostere in this context underscores its utility in modifying and optimizing molecular properties. However, it is important to note that not all bioisosteric replacements are successful. In some cases, the subtle changes in geometry and electronics can lead to a complete loss of activity. For example, in a series of dopamine transporter inhibitors, a wide range of piperazine bioisosteres were explored as replacements for a piperidine ring, but all were found to be inactive.

| Original Ring | Bioisosteric Replacement | Rationale / Potential Impact | Observed Outcome in Specific Series |

| Piperidine | Piperazine | Modulate pKa, improve solubility, introduce new H-bonding points. | Successful in A₁ adenosine receptor modulators nih.gov. |

| Piperidine | Pyrrolidine | Ring contraction; alters geometry and flexibility. | Improved aqueous solubility in oxytocin receptor antagonists nih.gov. |

| Piperidine | Azetidine | Significant ring contraction; introduces strain and rigidity. | Improved solubility and Fsp3 in oxytocin receptor antagonists nih.gov. |

| Piperazine | Aminopiperidines | Reduce metabolic instability. | Improved metabolic stability in DAT inhibitors nih.gov. |

This table summarizes common bioisosteric replacements for the piperidine ring and their observed effects in various drug discovery programs.

Strategies for Modulating Selectivity and Potency

The this compound moiety serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to fine-tune pharmacological activity. Strategies to modulate the selectivity and potency of ligands incorporating this core primarily involve substitutions on both the piperidine ring and the 4-chlorobenzoyl group.

Key modifications to the this compound scaffold are aimed at optimizing interactions with the target protein. For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a similar 4-(4-chlorobenzoyl)piperidine (B1585750) core, structural optimization revealed that substitutions on the benzoyl ring and the piperidine nitrogen are critical for enhancing potency. One study demonstrated that starting with a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, systematic modifications led to a significant increase in inhibitory activity researchgate.net.

Introduction of a hydroxyl group at the meta-position of a different benzoyl moiety attached to the piperidine nitrogen resulted in a potent and selective MAGL inhibitor researchgate.net. This suggests that for the this compound scaffold, similar substitutions could be explored. For example, replacing the 4-chloro substituent with other halogens (e.g., F, Br) or with small electron-donating or electron-withdrawing groups could modulate electronic properties and influence binding affinity.

Furthermore, derivatization at the piperidine nitrogen presents a primary avenue for altering selectivity and potency. Attaching various substituents, from simple alkyl or aryl groups to more complex heterocyclic systems, can significantly impact how the molecule fits into the binding pocket of a target protein. These appended groups can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces, thereby enhancing binding affinity and selectivity for the intended target over off-targets. The choice of substituent is guided by the topology and chemical nature of the target's active site.

The following table illustrates the effect of structural modifications on the potency of MAGL inhibitors with a related benzoylpiperidine core, providing a model for potential strategies with the this compound scaffold.

| Compound ID | Modification from Lead Compound | Ki (µM) |

| CL6a (Lead) | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 |

| 17b | Replacement of 4-methoxyphenyl with 3-hydroxyphenyl | 0.65 |

Data sourced from a study on 4-(4-chlorobenzoyl)piperidine derivatives as MAGL inhibitors researchgate.net.

Lead Optimization Strategies in Chemical Space

Lead optimization of compounds containing the this compound moiety focuses on enhancing drug-like properties while maintaining or improving biological activity. Key strategies include scaffold hopping, scaffold derivatization, and fragment-based design.

Scaffold Hopping and Scaffold Derivatization

Scaffold hopping is a computational or conceptual strategy used to identify isosteric replacements for a core molecular structure, aiming to discover novel compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For the this compound scaffold, hopping could involve replacing the piperidine ring with other saturated heterocycles like pyrrolidine, morpholine, or azepane. Such changes would alter the conformational flexibility and the spatial orientation of the 4-chlorobenzoyl group and the substituent at the 1-position, potentially leading to improved interactions with the target.

Another approach is to replace the benzoylpiperidine core entirely with a structurally different scaffold that maintains the key pharmacophoric features. For instance, the carbonyl group and the 4-chlorophenyl ring could be retained while being attached to an acyclic or a different cyclic framework that mimics the spatial arrangement of the original moiety.

Scaffold derivatization, a more conservative approach, involves modifying the existing this compound core. This can include:

Modification of the 4-Chlorobenzoyl group: Systematic exploration of substituents on the phenyl ring can fine-tune electronic and steric properties.

Alterations to the Piperidine Ring: Introducing substituents on the piperidine ring can provide additional interaction points with the target and can influence the conformational preference of the ring.

Derivatization of the Piperidine Nitrogen: As a key vector for modification, the piperidine nitrogen can be functionalized with a wide array of chemical groups to explore different regions of the target's binding site.

Fragment-Based Design Considerations

Fragment-Based Drug Discovery (FBDD) is an approach where small chemical fragments are screened for binding to a biological target. Once identified, these fragments are grown or linked together to produce a lead compound with higher affinity. The this compound moiety itself can be considered a substantial fragment or be deconstructed into smaller fragments for FBDD campaigns.

When using the this compound moiety as a starting fragment, several considerations are important:

Three-Dimensional Shape: The piperidine ring provides a non-flat, three-dimensional (3D) structure, which is often advantageous in drug design as it can lead to more specific interactions with the target protein and can help to escape the "flatland" of traditional aromatic-rich compound libraries rsc.orgwhiterose.ac.uk.

Vectors for Growth: The piperidine nitrogen serves as a primary vector for growing the fragment. The substitution at the 3-position also offers a potential, albeit less synthetically accessible, point for modification. The 4-chlorophenyl group can also be modified to explore further interactions.

Physicochemical Properties: The fragment should possess appropriate physicochemical properties, such as adequate solubility, to be suitable for biophysical screening methods like NMR spectroscopy or surface plasmon resonance. The lipophilicity of the 4-chlorobenzoyl group is a key consideration.

Synthetic Tractability: The feasibility of synthesizing analogs and elaborating the fragment is crucial for the success of an FBDD program. The chemistry of piperidines is well-established, making the this compound scaffold synthetically accessible.

By considering these factors, the this compound fragment can be effectively utilized in FBDD to identify novel hit compounds that can be optimized into potent and selective drug candidates.

In Silico Research on this compound Remains Largely Undocumented in Public Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry and in silico modeling studies focused on the compound this compound. While the broader class of benzoylpiperidine and piperidine derivatives has been subject to computational analysis for various therapeutic targets, detailed research that would allow for an in-depth article covering the specific areas of molecular docking, molecular dynamics, and binding free energy calculations for this compound is not currently available in the public domain.

Computational studies on analogous compounds, such as those with the benzoylpiperidine core, have been employed to explore their potential as enzyme inhibitors. These studies generally involve:

Molecular Docking: To predict how the molecules fit into the active sites of protein targets. For instance, research on benzoylpiperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors highlighted the importance of hydrophobic interactions within the enzyme's lipophilic channels. The orientation of the benzoyl group and substitutions on it are critical for establishing these interactions.

Molecular Dynamics (MD) Simulations: To understand the stability of the ligand-protein complex over time. These simulations can reveal key dynamic movements and conformational changes that influence binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the binding affinity, providing a more quantitative prediction of a compound's potency.

However, specific data points such as the precise orientation of this compound in an active site, its predicted binding affinity scores, the key amino acid residues it interacts with, its conformational changes during simulation, the influence of solvent, or its calculated binding free energy are not available.

Without such dedicated research, a detailed and scientifically accurate analysis as requested for this compound cannot be provided. The generation of content for the specified outline would require speculative data, which falls outside the scope of scientifically grounded reporting. Further research and publication in peer-reviewed journals are necessary before a comprehensive computational profile of this specific compound can be assembled.

Computational Chemistry and in Silico Modeling for 3 4 Chlorobenzoyl Piperidine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the molecular and electronic properties of compounds like 3-(4-Chlorobenzoyl)piperidine. These methods, varying in their theoretical rigor and computational cost, provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the electronic structure of molecules. By using functionals that approximate the exchange-correlation energy, DFT can provide accurate predictions of molecular properties. For derivatives of this compound, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are used to fully optimize the molecular structures. mdpi.com

The electronic structure of a molecule, as calculated by DFT, can reveal regions that are electron-rich or electron-poor, which is crucial for understanding its reactivity. For instance, the distribution of electron density can indicate likely sites for electrophilic or nucleophilic attack. nih.gov The stability of the molecule can also be assessed through these calculations. mdpi.com Furthermore, DFT can be used to calculate thermodynamic parameters, such as heats of formation, which are important for understanding the energy of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are particularly useful for predicting reactivity. nih.gov These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. For example, in similar heterocyclic compounds, nitrogen atoms often appear as the most negatively charged, suggesting they could interact with positively charged receptors. nih.govmdpi.com

Semiempirical Methods (e.g., AM1) for Geometry Optimization

While DFT provides high accuracy, it can be computationally expensive for large molecules. Semiempirical methods, such as Austin Model 1 (AM1), offer a faster alternative for initial geometry optimization. These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters to approximate certain integrals, reducing calculation time. dtic.mil

Geometry optimization is a critical step in computational chemistry, as the three-dimensional structure of a molecule dictates many of its properties. Semiempirical methods are often used to find a reasonable starting geometry for more accurate, higher-level calculations like DFT. The optimization process involves finding the minimum energy conformation of the molecule. dtic.mil

HOMO/LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter for determining a molecule's electronic properties and reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net This indicates a higher polarizability and a greater ease of donating or accepting electrons. nih.govresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability and lower chemical reactivity. irjweb.comnih.gov The energies of the HOMO and LUMO orbitals are also used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. nih.gov

| Parameter | Significance | Typical Calculated Values for Similar Heterocyclic Compounds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -5.40 to -5.49 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Varies depending on the specific compound. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com | 3.19 to 4.4871 eV irjweb.comresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~2.2449 eV irjweb.com |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. researchgate.net | ~0.30 eV⁻¹ researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | ~4.30 eV researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | ~2.80 eV researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new or untested compounds, which helps in prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govjocpr.com The process involves creating a dataset of compounds with known activities and then using statistical methods to correlate these activities with calculated molecular descriptors. nih.gov

For compounds structurally related to this compound, such as other piperidine (B6355638) derivatives, QSAR models have been developed to predict their affinity for various biological targets. nih.gov These models are typically built using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms. longdom.org The predictive power of a QSAR model is assessed through validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's development. nih.govrsc.org

Identification of Key Molecular Descriptors

A crucial aspect of QSAR is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. drugdesign.org Descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as: drugdesign.org

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric descriptors: Describing the three-dimensional shape and bulk of the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, which is important for its transport and binding to biological targets.

In QSAR studies of piperidine analogs, key descriptors have been identified that influence their biological activity. For example, lipophilicity (hydrophobicity) and the presence of electron-donating substituents have been shown to be important for the binding affinity of certain piperidine derivatives. nih.gov Other significant descriptors can include the partial negative surface area of the compounds and their heat of formation. nih.gov The identification of these key descriptors provides valuable insights into the structural features that are essential for the desired biological activity, guiding the design of more potent compounds. jocpr.com

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Hammett sigma (σ), Relative Negative Charge (RNCG), Jurs Fractional Charged Partial Surface Area (JursFPSA_2) | Influences electrostatic interactions with the target receptor. nih.gov |

| Steric | Molar Refractivity (MR), STERIMOL parameters, Molecular Volume, Area of Molecular Shadow | Affects how well the molecule fits into the binding site of a receptor. nih.govnih.gov |

| Hydrophobic | Partition coefficient (logP), Hydrophobicity (π) | Important for membrane permeability and hydrophobic interactions with the target. nih.gov |

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule and can be correlated with its inhibitory activity. nih.gov |

Conformational Search and Energy Profiling

For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for cyclohexane (B81311) and its heterocyclic analogs, as it minimizes both angle and torsional strain. libretexts.orgmasterorganicchemistry.com The key conformational question revolves around the orientation of the 3-(4-chlorobenzoyl) substituent, which can be either axial or equatorial.

A computational conformational search would typically identify two primary low-energy chair conformers. The conformer with the bulky 4-chlorobenzoyl group in the equatorial position is predicted to be significantly lower in energy and, therefore, the most populated state at equilibrium. Placing the substituent in the equatorial position minimizes unfavorable steric interactions. libretexts.org The alternative conformer, with the substituent in the axial position, is energetically less favorable due to significant steric strain. Twist-boat conformations are generally higher in energy for substituted piperidines and are not significantly populated unless specific intramolecular interactions provide stabilization. nih.govacs.org

Table 1: Predicted Low-Energy Conformers of this compound Note: The following data is illustrative and based on theoretical principles of conformational analysis. Precise energy values would require specific quantum mechanical calculations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | Equatorial | 0.00 | >99 |

| 2 | Axial | >2.0 | <1 |

The strong preference for the equatorial conformer is dictated by several key intramolecular interactions. khanacademy.orglibretexts.org Understanding these forces is crucial for predicting the molecule's stable three-dimensional structure.

Steric Hindrance (1,3-Diaxial Interactions): This is the most significant factor influencing the conformational equilibrium. In the axial conformer, the 4-chlorobenzoyl group would be in close proximity to the axial hydrogen atoms at the C1 and C5 positions of the piperidine ring. This proximity leads to repulsive van der Waals forces, known as 1,3-diaxial interactions, which significantly destabilize this conformation. libretexts.org The equatorial position places the large substituent away from these axial hydrogens, thus avoiding this steric clash. rsc.org

Torsional Strain: The chair conformation of the piperidine ring inherently minimizes torsional strain by ensuring that the bonds on adjacent carbon atoms are in a staggered arrangement. While both axial and equatorial conformers benefit from this, the avoidance of severe steric strain in the equatorial form makes it the overwhelmingly preferred geometry.

Computational Assessment of Drug-Likeness Parameters (In Silico)

In silico tools are frequently used to predict the "drug-likeness" of a compound, which encompasses the physicochemical and pharmacokinetic properties that make a molecule suitable for use as a research tool or a potential therapeutic agent. clinmedkaz.orgresearchgate.net

Physicochemical properties are foundational to a molecule's behavior. The calculated logarithm of the octanol-water partition coefficient (cLogP) is a key parameter that quantifies lipophilicity. nih.gov Lipophilicity influences solubility, permeability across biological membranes, and interactions with biological targets. Computational methods for predicting cLogP are based on fragmental or atomic contributions, allowing for rapid assessment before a compound is synthesized. organic-chemistry.org For this compound, the presence of the chlorophenyl group contributes significantly to its lipophilicity.

Table 2: Predicted Physicochemical Properties for this compound Note: These values are generated from computational prediction models.

| Property | Predicted Value | Significance in Research Compound Development |

| Molecular Formula | C₁₂H₁₄ClNO | - |

| Molecular Weight | 223.70 g/mol | Influences diffusion and transport properties. |

| cLogP | 2.95 | Indicates moderate lipophilicity, often correlated with good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA suggests good potential for blood-brain barrier penetration. |

| Number of Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for target binding. |

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital for optimizing it as a research tool for in vivo studies. researchgate.netarxiv.org In silico ADME models use a compound's structure and physicochemical properties to forecast its pharmacokinetic behavior. researchgate.netnih.gov

Absorption: With a low molecular weight, a cLogP in the optimal range for oral absorption, and a very low TPSA, this compound is predicted to have good gastrointestinal absorption and a high likelihood of crossing the blood-brain barrier.

Distribution: Its moderate lipophilicity suggests it would distribute into tissues. The extent of plasma protein binding is another important distribution parameter that can be estimated computationally.

Metabolism: The piperidine ring and the aromatic ring are potential sites for metabolism by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isozymes are likely to metabolize the compound, which is critical information for designing drug-drug interaction studies.

Excretion: The route and rate of excretion are complex to predict but are influenced by factors such as solubility and metabolic pathways.

Table 3: Predicted In Silico ADME Profile for this compound Note: This profile is based on predictions from computational models and general trends for piperidine-containing compounds.

| ADME Parameter | Prediction | Implication for Research Tool Optimization |

| Absorption | ||

| Human Intestinal Absorption | High | Suitable for oral administration in preclinical models. |

| Blood-Brain Barrier (BBB) Permeability | High | Indicates the compound is likely to reach central nervous system targets. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the compound available to interact with targets. |

| Metabolism | ||

| CYP450 Substrate | Likely substrate for various CYP isozymes (e.g., CYP2D6, CYP3A4) | Potential for metabolism-driven clearance and drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely renal and/or hepatic | Influences dosing schedules and potential for accumulation. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. |

| Mutagenicity (Ames Test) | Low Probability | Reduced risk of genotoxicity. |

Chemical Biology Applications and Probe Development Utilizing the 3 4 Chlorobenzoyl Piperidine Scaffold

Development of Chemical Probes for Target Engagement and Pathway Interrogation

The development of chemical probes is a cornerstone of chemical biology, enabling the study of protein function and the validation of drug targets in complex biological systems. The 3-(4-chlorobenzoyl)piperidine scaffold is well-suited for this purpose, offering a robust framework for creating molecular tools that can engage specific targets and report on their activity.

Design of Selective Ligands as Molecular Tools

The design of selective ligands is paramount for developing molecular tools that can interrogate a specific biological target without confounding off-target effects. The benzoylpiperidine scaffold has proven to be a valuable starting point for creating such ligands. A notable example, while centered on the isomeric 4-(4-chlorobenzoyl)piperidine (B1585750), illustrates the potential of this chemical class.

Researchers have utilized the 4-(4-chlorobenzoyl)piperidine core to develop potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. Starting with a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, a process of structural optimization was undertaken to enhance its inhibitory properties. This involved synthesizing a series of derivatives with modifications to the N-benzoyl group.

Table 1: Structure-Activity Relationship of 4-(4-Chlorobenzoyl)piperidine Derivatives as MAGL Inhibitors

| Compound | R Group (at N-benzoyl para-position) | IC50 (µM) |

|---|---|---|

| Lead Compound | -OCH3 | 8.6 |

| Derivative 1 | -OH | 0.84 |

| Derivative 2 | -H | >10 |

| Derivative 3 | -Cl | 2.5 |

The data from these studies demonstrate that modifications to the benzoylpiperidine scaffold can significantly impact biological activity. For instance, the replacement of a methoxy (B1213986) group with a hydroxyl group at the para-position of the N-benzoyl ring resulted in a ten-fold increase in potency. This highlights the sensitivity of the target's binding pocket to subtle structural changes and underscores the potential for developing highly selective ligands based on the this compound scaffold for other biological targets. The principles of structure-activity relationship (SAR) established with the 4-isomer can guide the rational design of selective probes based on the 3-isomer.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs active site-directed chemical probes to assess the functional state of enzymes in native biological systems. frontiersin.org An activity-based probe typically consists of a reactive group (or "warhead") that forms a covalent bond with an active site residue of the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

While direct application of a this compound-based probe in ABPP is not yet extensively documented, the scaffold is highly amenable to modification for such purposes. By incorporating a suitable electrophilic warhead, such as a fluorophosphonate or an acrylamide, onto the piperidine (B6355638) ring or the benzoyl moiety, the scaffold could be transformed into a reactive probe.

Hypothetical Design of a this compound-Based ABPP Probe:

Recognition Element: The this compound core would serve as the recognition element, providing the initial binding affinity and selectivity for the target protein.

Reactive Group: An electrophilic group, such as an epoxide or a vinyl sulfone, could be appended to the scaffold. This "warhead" would be designed to react with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of the target enzyme.

Reporter Tag: A reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore like rhodamine for imaging, would be attached via a linker. This tag would enable the detection and identification of the probe-labeled proteins.

Such a probe would allow for the profiling of enzyme activities in complex proteomes, aiding in the discovery of new drug targets and the characterization of inhibitor selectivity.

Utility in Mechanistic Chemical Biology Studies

Beyond target identification, chemical probes derived from the this compound scaffold can be instrumental in elucidating the intricacies of biological pathways and mechanisms of action.

Investigating Biological Pathway Modulation

Selective ligands based on the this compound scaffold can be used to perturb specific nodes within a biological pathway, allowing for a detailed investigation of the downstream consequences. By inhibiting a particular enzyme, for example, researchers can study the accumulation of its substrates and the depletion of its products, thereby mapping out pathway connectivity and identifying potential points of therapeutic intervention.

The development of potent and selective inhibitors for enzymes like MAGL, as has been achieved with the 4-isomer, provides a clear blueprint for how this compound derivatives could be used to modulate other pathways. A selective inhibitor for a kinase, phosphatase, or hydrolase based on this scaffold would be a valuable tool for dissecting signaling cascades and metabolic networks.

Exploration of Novel Binding Sites and Mechanisms

The this compound scaffold can also be employed in the discovery of novel binding sites and allosteric regulatory mechanisms. Through techniques like fragment-based screening or the use of photo-affinity labeling probes, derivatives of this scaffold can be used to identify previously uncharacterized "ligandable" pockets on proteins.

A photo-affinity probe, for instance, would incorporate a photoreactive group (e.g., a diazirine or an aryl azide) into the this compound structure. Upon binding to its target, the probe can be covalently cross-linked to the protein by exposure to UV light. Subsequent proteomic analysis can then identify the protein and the precise site of labeling, revealing novel binding interactions that may not be located within the canonical active site. This approach can uncover allosteric sites that offer new opportunities for modulating protein function.

Use as Scaffolds for Proteomics and Interactome Studies

The versatility of the this compound scaffold makes it an excellent foundation for developing probes for broader proteomics and interactome studies. By immobilizing a derivative of the scaffold onto a solid support, such as agarose (B213101) beads, it can be used as "bait" in affinity-based pull-down experiments to identify binding partners from a cell lysate.

Workflow for an Affinity-Based Proteomics Experiment:

Probe Immobilization: A this compound derivative with a suitable linker is covalently attached to a solid matrix.

Incubation with Proteome: The immobilized probe is incubated with a complex protein mixture, such as a cell lysate.

Washing: Non-specific binders are removed through a series of washing steps.

Elution: Specifically bound proteins are eluted from the matrix.

Identification: The eluted proteins are identified using mass spectrometry.

This technique can reveal the protein interaction network associated with a particular small molecule, providing valuable insights into its mechanism of action and potential off-target effects. Such studies are crucial for a comprehensive understanding of how a small molecule perturbs cellular function.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorobenzoyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Key Steps : Reacting 4-chlorobenzoyl chloride with piperidine derivatives in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts .

- Optimization : Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency. Yield can be monitored via TLC or HPLC, with typical yields ranging from 65–85% depending on purity of reagents .

Q. How can the structural conformation of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Resolve the chair conformation of the piperidine ring and dihedral angles between the chlorobenzoyl group and the heterocycle. SHELX software (e.g., SHELXL) is widely used for refinement .

- Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the benzoyl carbonyl signal appears at ~168 ppm in -NMR .

Q. What preliminary biological assays are suitable for screening this compound?

Methodological Answer:

- Enzyme Inhibition : Test against monoacylglycerol lipase (MAGL) or protein kinase B (PKB) using fluorometric assays. IC₅₀ values can be determined via dose-response curves (e.g., MAGL IC₅₀: ~1–10 µM for analogs) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) with values calculated using the Cheng-Prusoff equation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Case Study : Compare crystal structures of active vs. inactive analogs. For example, a 15° difference in the chlorobenzoyl group’s dihedral angle (observed via SHELX-refined structures) may alter MAGL binding affinity by 10-fold .

- Data Integration : Overlay crystallographic data with molecular docking results (e.g., AutoDock Vina) to identify steric or electronic mismatches in inactive compounds .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility. For instance, adding a methyl ester at the piperidine 3-position increases oral bioavailability by 30% in rodent models .

- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) paired with LC-MS/MS quantification. LogP values should ideally be <3 to reduce off-target effects .

Q. How do analytical methods validate purity in complex synthetic mixtures containing this compound?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Retention times for this compound analogs are typically ~8–12 minutes .

- Impurity Profiling : Compare with pharmacopeial standards (e.g., USP methods). Limit unidentified impurities to <0.1% per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.